molecular formula C8H6Cl2O3S B3024034 3-(Chlorosulfonyl)-4-methylbenzoyl chloride CAS No. 547739-67-3

3-(Chlorosulfonyl)-4-methylbenzoyl chloride

Cat. No.: B3024034
CAS No.: 547739-67-3
M. Wt: 253.1 g/mol
InChI Key: BSHLCKNAKRLVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chlorosulfonyl)-4-methylbenzoyl chloride is an organosulfur compound with the molecular formula C8H6Cl2O3S. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorosulfonyl group at the third position and a methyl group at the fourth position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-4-methylbenzoyl chloride typically involves the chlorosulfonation of 4-methylbenzoyl chloride. The reaction is carried out by treating 4-methylbenzoyl chloride with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

C8H7ClO+HSO3ClC8H6Cl2O3S+HCl\text{C8H7ClO} + \text{HSO3Cl} \rightarrow \text{C8H6Cl2O3S} + \text{HCl} C8H7ClO+HSO3Cl→C8H6Cl2O3S+HCl

The reaction is usually conducted at low temperatures to control the exothermic nature of the process and to prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The continuous flow process involves the in situ generation of diazonium salts from aniline derivatives, followed by chlorosulfonation .

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-4-methylbenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Acetonitrile, dichloromethane

    Catalysts: Tertiary amines, such as triethylamine

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonyl Derivatives: Formed by reaction with thiols

Scientific Research Applications

3-(Chlorosulfonyl)-4-methylbenzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-4-methylbenzoyl chloride primarily involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, depending on the nucleophile used. The molecular targets and pathways involved are typically related to the formation of covalent bonds with nucleophilic sites on other molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzoyl Chloride: Lacks the chlorosulfonyl group, making it less reactive towards nucleophiles.

    3-(Chlorosulfonyl)benzoyl Chloride: Similar structure but without the methyl group, affecting its steric and electronic properties.

    Benzoyl Chloride: The parent compound, less reactive due to the absence of both chlorosulfonyl and methyl groups.

Uniqueness

3-(Chlorosulfonyl)-4-methylbenzoyl chloride is unique due to the presence of both the chlorosulfonyl and methyl groups. The chlorosulfonyl group enhances its reactivity towards nucleophiles, while the methyl group provides steric hindrance and electronic effects that can influence the outcome of reactions .

Properties

IUPAC Name

3-chlorosulfonyl-4-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3S/c1-5-2-3-6(8(9)11)4-7(5)14(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHLCKNAKRLVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Chlorosulfonyl)-4-methylbenzoyl chloride
Reactant of Route 2
3-(Chlorosulfonyl)-4-methylbenzoyl chloride
Reactant of Route 3
Reactant of Route 3
3-(Chlorosulfonyl)-4-methylbenzoyl chloride
Reactant of Route 4
Reactant of Route 4
3-(Chlorosulfonyl)-4-methylbenzoyl chloride
Reactant of Route 5
Reactant of Route 5
3-(Chlorosulfonyl)-4-methylbenzoyl chloride
Reactant of Route 6
3-(Chlorosulfonyl)-4-methylbenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.